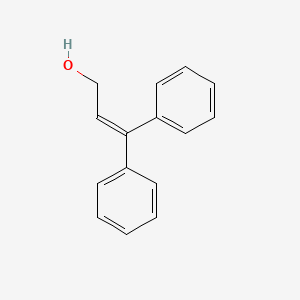

3,3-diphenylprop-2-en-1-ol

Description

BenchChem offers high-quality 3,3-diphenylprop-2-en-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-diphenylprop-2-en-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3-diphenylprop-2-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11,16H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZJHCQPPWSRFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CCO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441414 | |

| Record name | 3,3-diphenyl-2-propene-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4801-14-3 | |

| Record name | 3,3-diphenyl-2-propene-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 3,3-diphenylprop-2-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological relevance of 3,3-diphenylprop-2-en-1-ol. As a Senior Application Scientist, my goal is to present this information in a manner that is not only scientifically rigorous but also provides practical insights for professionals in the field of drug discovery and development. The unique structural features of this allylic alcohol, combining phenyl rings with a reactive propenol backbone, make it an intriguing scaffold for further investigation. This guide is designed to be a self-contained resource, offering both foundational knowledge and detailed experimental considerations.

Molecular Structure and Physicochemical Properties

3,3-diphenylprop-2-en-1-ol, also known as 3,3-diphenylallyl alcohol, is an organic compound with the molecular formula C₁₅H₁₄O.[1][2] Its structure is characterized by a propenol chain with two phenyl groups attached to the C3 carbon.

Structural Elucidation

The unambiguous identification of 3,3-diphenylprop-2-en-1-ol relies on a combination of spectroscopic techniques that probe its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings, typically in the range of δ 7.2-7.5 ppm. The vinyl proton at C2 would appear as a triplet, coupled to the methylene protons at C1. The methylene protons at C1, adjacent to the hydroxyl group, would likely appear as a doublet. The hydroxyl proton itself will present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with distinct shifts for the ipso, ortho, meta, and para positions. The olefinic carbons (C2 and C3) will have characteristic shifts in the vinyl region of the spectrum. The carbon bearing the hydroxyl group (C1) will resonate in the typical range for an alcohol.

Infrared (IR) Spectroscopy:

The IR spectrum of 3,3-diphenylprop-2-en-1-ol will exhibit characteristic absorption bands. A broad and strong band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group, with the broadening resulting from hydrogen bonding.[2] Strong absorptions around 3000-3100 cm⁻¹ will correspond to the C-H stretching of the aromatic and vinyl groups. The C=C stretching of the alkene and the aromatic rings will appear in the 1450-1600 cm⁻¹ region. A strong C-O stretching band is expected around 1050 cm⁻¹.[3]

Mass Spectrometry (MS):

Electron ionization mass spectrometry would likely show a molecular ion peak [M]⁺ at m/z 210.27.[1][2] Common fragmentation patterns for allylic alcohols include the loss of a water molecule (M-18) and α-cleavage.

Physicochemical Properties

A summary of the key physicochemical properties of 3,3-diphenylprop-2-en-1-ol is presented in the table below. These properties are crucial for understanding its behavior in various experimental settings, including solubility, and for computational modeling in drug design.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O | [1][2] |

| Molecular Weight | 210.27 g/mol | [1][2] |

| CAS Number | 4801-14-3 | [1][2] |

| IUPAC Name | 3,3-diphenylprop-2-en-1-ol | [2] |

| Boiling Point | 371.945 °C at 760 mmHg | |

| Density | 1.082 g/cm³ | |

| Flash Point | 162.302 °C | |

| XLogP3 | 3.6 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis of 3,3-diphenylprop-2-en-1-ol

The synthesis of 3,3-diphenylprop-2-en-1-ol can be approached through several synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two common and reliable methods are the reduction of the corresponding α,β-unsaturated aldehyde and a Grignard reaction.

Reduction of 3,3-diphenyl-2-propenal

A straightforward and high-yielding method for the synthesis of 3,3-diphenylprop-2-en-1-ol is the reduction of 3,3-diphenyl-2-propenal. This precursor is commercially available or can be synthesized via a Claisen-Schmidt condensation between benzophenone and acetaldehyde.

Workflow for the Reduction of 3,3-diphenyl-2-propenal:

Caption: General workflow for the synthesis of 3,3-diphenylprop-2-en-1-ol via reduction.

Detailed Protocol:

-

Dissolution: Dissolve 3,3-diphenyl-2-propenal in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

-

Reduction: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the stirred solution. The use of a mild reducing agent is crucial to selectively reduce the aldehyde to the alcohol without affecting the carbon-carbon double bond.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a few hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with an appropriate organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 3,3-diphenylprop-2-en-1-ol.

Grignard Reaction of Benzophenone with a Vinyl Grignard Reagent

An alternative approach involves the use of a Grignard reaction. Specifically, the reaction of benzophenone with a vinyl Grignard reagent, such as vinylmagnesium bromide, will yield the desired product. This method builds the carbon skeleton and introduces the vinyl group in a single step.

Workflow for the Grignard Synthesis:

Caption: General workflow for the Grignard synthesis of 3,3-diphenylprop-2-en-1-ol.

Detailed Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, dissolve benzophenone in an anhydrous ether solvent like tetrahydrofuran (THF) or diethyl ether.

-

Grignard Addition: Cool the solution to 0°C and add vinylmagnesium bromide dropwise from the dropping funnel under a nitrogen atmosphere. It is imperative to maintain anhydrous conditions as Grignard reagents are highly sensitive to moisture.

-

Reaction and Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

-

Workup: Cool the reaction mixture to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extraction and Purification: Extract the product into an organic solvent, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Reactivity of 3,3-diphenylprop-2-en-1-ol

The reactivity of 3,3-diphenylprop-2-en-1-ol is primarily dictated by the presence of the allylic alcohol functionality. This structural motif allows for a range of chemical transformations, making it a versatile intermediate in organic synthesis.

Oxidation

The primary alcohol in 3,3-diphenylprop-2-en-1-ol can be oxidized to the corresponding aldehyde, 3,3-diphenyl-2-propenal, using mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC). The use of stronger oxidizing agents may lead to over-oxidation or cleavage of the double bond.

Esterification

The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters.[4] This reaction is typically catalyzed by an acid or a base.[5]

Substitution Reactions

As an allylic alcohol, the hydroxyl group can be a good leaving group, especially after protonation or conversion to a tosylate or mesylate. This facilitates nucleophilic substitution reactions at the C1 position.

Biological Significance and Potential Applications in Drug Development

While direct studies on the biological activity of 3,3-diphenylprop-2-en-1-ol are limited, the broader class of compounds containing the diphenylpropenol or related chalcone (1,3-diphenyl-2-propen-1-one) scaffold has demonstrated a wide range of pharmacological activities.[6] These activities provide a strong rationale for investigating the potential of 3,3-diphenylprop-2-en-1-ol and its derivatives in drug discovery.

Potential as an Anticancer Agent

Many chalcone derivatives have been reported to possess potent anticancer activity.[7] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest. The structural similarity of 3,3-diphenylprop-2-en-1-ol to these bioactive chalcones suggests that it could serve as a valuable scaffold for the development of new anticancer agents. Further derivatization of the hydroxyl group could lead to compounds with improved potency and selectivity.

Potential as an Anti-inflammatory Agent

Chalcones and related compounds have also been shown to exhibit significant anti-inflammatory properties.[6][8] These effects are often attributed to the inhibition of key inflammatory mediators. The diphenylpropenol core of 3,3-diphenylprop-2-en-1-ol could be a starting point for the design of novel anti-inflammatory drugs.

Potential as an Antioxidant

The phenolic nature of many bioactive natural products is associated with their antioxidant properties. While 3,3-diphenylprop-2-en-1-ol itself is not a phenol, its derivatives could be designed to incorporate phenolic moieties, potentially leading to compounds with antioxidant activity.[9]

Logical Relationship of 3,3-diphenylprop-2-en-1-ol to Bioactive Scaffolds:

Caption: Relationship between 3,3-diphenylprop-2-en-1-ol and bioactive chalcones.

Conclusion and Future Directions

3,3-diphenylprop-2-en-1-ol is a structurally interesting molecule with the potential for a variety of chemical transformations. While direct biological data is scarce, its relationship to the well-studied and biologically active chalcones makes it a compelling target for further investigation in the context of drug discovery. Future research should focus on the systematic evaluation of its biological activities, including anticancer, anti-inflammatory, and antioxidant properties. Furthermore, the development of a diverse library of derivatives based on this scaffold could lead to the discovery of novel therapeutic agents. This technical guide serves as a foundational resource to stimulate and support such research endeavors.

References

-

LookChem. (n.d.). 3,3-diphenylprop-2-en-1-ol | 4801-14-3. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,3-Diphenyl-2-propene-1-ol. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and computational analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

ResearchGate. (2025, August 9). Cytotoxic Bioactivity of Some Phenylpropanoic Acid Derivatives. Retrieved from [Link]

-

Odinity. (2013, November 16). Synthesis of Triphenylmethanol from Benzophenone and Bromobenzene. Retrieved from [Link]

-

PubMed. (n.d.). Anti-inflammatory trends of 1, 3-diphenyl-2-propen-1-one derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of (1S,2R)-2-[(3R,4S)-3-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-2-yl]-1,2-diphenylethanol. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Synthesis and Anticancer Activity of Some Novel 1,3-Diaryl/heteroarylprop-2-en-1-one Derivatives. Retrieved from [Link]

-

Brieflands. (n.d.). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Synthesis and Fungicidal Activity of Substituted (E)-3-Phenyl-1-(pyridin-3-yl)prop-2-en-1-one (E,Z)-O-Alkyl- and O-Benzyloximes. Retrieved from [Link]

-

MDPI. (2023, January 22). Future Antimicrobials: Natural and Functionalized Phenolics. Retrieved from [Link]

-

ResearchGate. (n.d.). (Z)-3-Anilino-1,3-diphenylprop-2-en-1-one. Retrieved from [Link]

-

Organic Syntheses. (n.d.). catalytic enantioselective addition of dialkylzincs to aldehydes using. Retrieved from [Link]

-

OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and Biological Evaluation of 1,3-diphenylprop-2-yn-1-ones as Dual Inhibitors of Cyclooxygenases and Lipoxygenases. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, August 18). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structures and Hirshfeld surface analyses of diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate and diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate. Retrieved from [Link]

-

Reddit. (2014, June 4). Help with Grignard reaction experimental observations. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, May 27). Antimicrobial Activities of Natural Bioactive Polyphenols. Retrieved from [Link]

-

MDPI. (n.d.). Stereoselective Cytotoxicity of Enantiopure 3,3-Dichloro-γ-lactams: Correlating In Vitro Activity with In Vivo Tolerability. Retrieved from [Link]

-

Winthrop University. (n.d.). The Grignard Reaction. Retrieved from [Link]

-

Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). 3 C-13 NMR spectrum of the solid product formed by reacting the.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Phenylprop-2-En-1-Ol. PubChem. Retrieved from [Link]

-

Basrah Journal of Science. (2022, August 31). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (E)-3-phenylprop-2-en-1-ol. PubChem. Retrieved from [Link]

-

WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

-

YouTube. (2021, July 4). Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis. Retrieved from [Link]

-

MDPI. (n.d.). Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, September 19). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. Retrieved from [Link]

-

SciSpace. (n.d.). Mass Spectra of alpha-Allenic Alcohols and Some Isomeric Acetylenic Analogues.. Retrieved from [Link]

-

UCLA. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey. Retrieved from [Link]

-

Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

-

NIST. (n.d.). 3,3-Dimethylbutane-2-ol. Retrieved from [Link]

Sources

- 1. (±)-trans-1,3-Diphenylallyl acetate synthesis - chemicalbook [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 4. d.web.umkc.edu [d.web.umkc.edu]

- 5. Allyl Alcohol | C3H6O | CID 7858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

A Preliminary Technical Investigation of 3,3-Diphenylprop-2-en-1-ol: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a detailed preliminary investigation into the synthesis, characterization, and potential utility of 3,3-diphenylprop-2-en-1-ol (CAS No: 4801-14-3). As an allylic alcohol featuring gem-diphenyl substitution, this molecule presents a unique structural motif of interest to researchers in synthetic organic chemistry, materials science, and drug discovery. This document outlines a robust synthetic protocol, explores the compound's key physicochemical and spectroscopic properties, discusses its inherent reactivity, and contextualizes its potential as a valuable intermediate for more complex molecular architectures. The methodologies described herein are designed to be self-validating, providing a reliable foundation for further research and development.

Introduction and Core Molecular Profile

3,3-Diphenylprop-2-en-1-ol is a tertiary allylic alcohol characterized by a propenol backbone with two phenyl groups attached to the C3 position. This arrangement confers significant steric hindrance around the double bond and influences the electronic properties of the molecule. The allylic alcohol moiety is a versatile functional group, known to participate in a wide array of chemical transformations including oxidation, reduction, and various substitution reactions.[1][2][3] The presence of the diphenyl groups is expected to impart unique photophysical properties and serve as a bulky, lipophilic scaffold, making it and its derivatives interesting candidates for pharmacological and materials science applications. While its direct applications are not extensively documented, its structural similarity to pharmacologically active chalcone derivatives, such as 1,3-diphenylprop-2-en-1-ones, suggests its potential as a key synthetic intermediate.[4][5]

Physicochemical and Computed Properties

A summary of the key physical and chemical properties of 3,3-diphenylprop-2-en-1-ol is presented below. These values are critical for experimental design, including solvent selection, reaction monitoring, and safety assessment.

| Property | Value | Source |

| CAS Number | 4801-14-3 | [6][7][8] |

| Molecular Formula | C₁₅H₁₄O | [6][7][8] |

| Molecular Weight | 210.27 g/mol | [7] |

| Density | 1.082 g/cm³ (Predicted) | [8] |

| Boiling Point | 371.95 °C at 760 mmHg (Predicted) | [8] |

| Flash Point | 162.3 °C (Predicted) | [8] |

| XLogP3 | 3.6 | [6][7] |

| Hydrogen Bond Donor Count | 1 | [6][7] |

| Hydrogen Bond Acceptor Count | 1 | [6][7] |

| Rotatable Bond Count | 3 | [6][7] |

| Canonical SMILES | C1=CC=C(C=C1)C(=CCO)C2=CC=CC=C2 | [6][7] |

| InChIKey | VDZJHCQPPWSRFX-UHFFFAOYSA-N | [7] |

Synthesis and Mechanistic Rationale

The most direct and efficient laboratory-scale synthesis of 3,3-diphenylprop-2-en-1-ol is achieved through the selective reduction of the corresponding α,β-unsaturated aldehyde, 3,3-diphenyl-2-propenal. This approach is favored due to the commercial availability of the precursor and the high chemoselectivity offered by modern reducing agents.

Causality of Reagent Selection

The key challenge in this synthesis is the 1,2-reduction of the aldehyde carbonyl group without affecting the conjugated carbon-carbon double bond.

-

Sodium borohydride (NaBH₄): This is the reagent of choice for this transformation. It is a mild reducing agent that selectively reduces aldehydes and ketones over other functional groups like alkenes and esters. Its operational simplicity and safety profile make it ideal for this protocol.

-

Lithium aluminum hydride (LiAlH₄): While a more powerful reducing agent capable of reducing the aldehyde, LiAlH₄ can sometimes lead to over-reduction of the conjugated double bond, especially at elevated temperatures. Its highly reactive nature also necessitates stricter anhydrous conditions and handling precautions. Therefore, NaBH₄ is preferred for its superior chemoselectivity in this context.

The diagram below outlines the primary synthetic workflow.

Caption: Synthetic workflow for 3,3-diphenylprop-2-en-1-ol.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, providing a complete methodology from reaction setup to product purification and characterization.

Objective: To synthesize 3,3-diphenylprop-2-en-1-ol via the reduction of 3,3-diphenyl-2-propenal.

Materials:

-

3,3-diphenyl-2-propenal (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Hexane and Ethyl Acetate (for eluent)

Equipment:

-

Round-bottom flask with magnetic stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 3,3-diphenyl-2-propenal (1.0 eq) in anhydrous methanol (approx. 0.2 M solution). Place the flask in an ice bath and stir for 10-15 minutes to cool the solution to 0 °C.

-

Addition of Reducing Agent: While maintaining the temperature at 0 °C, add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and prevent potential side reactions.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).

-

Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding saturated aqueous NH₄Cl solution at 0 °C until gas evolution ceases.

-

Solvent Removal and Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. To the remaining aqueous residue, add dichloromethane (DCM) and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient system as the eluent. Combine the fractions containing the pure product and remove the solvent to yield 3,3-diphenylprop-2-en-1-ol as a solid or viscous oil.

Structural Elucidation via Spectroscopy

The identity and purity of the synthesized 3,3-diphenylprop-2-en-1-ol can be confirmed using standard spectroscopic techniques. The expected data are summarized below.

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | ~7.2-7.5 ppm: Multiplet, 10H (aromatic protons of two phenyl groups). ~6.1 ppm: Triplet, 1H (vinylic proton at C2). ~4.2 ppm: Doublet, 2H (allylic CH₂ protons at C1). ~1.5-2.0 ppm: Broad singlet, 1H (hydroxyl proton, exchanges with D₂O). |

| ¹³C NMR | ~140-145 ppm: Quaternary carbons of phenyl groups attached to C3. ~125-130 ppm: Aromatic CH carbons. ~120-125 ppm: Vinylic CH carbon at C2. ~60-65 ppm: Allylic CH₂ carbon at C1. |

| IR Spectroscopy | ~3200-3500 cm⁻¹: Broad peak, O-H stretch (hydroxyl group). ~3000-3100 cm⁻¹: C-H stretch (aromatic and vinylic). ~1600, 1490, 1450 cm⁻¹: C=C stretches (aromatic rings). ~1000-1100 cm⁻¹: C-O stretch (alcohol). |

| Mass Spectrometry | [M]+: Expected molecular ion peak at m/z = 210.10. |

Note: Specific chemical shifts (ppm) are estimations and may vary based on the solvent and instrument used.

Reactivity and Potential Transformations

The chemical reactivity of 3,3-diphenylprop-2-en-1-ol is primarily dictated by its allylic alcohol functionality. This opens avenues for its use as a versatile synthetic intermediate.

-

Oxidation: Selective oxidation of the primary alcohol can yield the parent aldehyde, 3,3-diphenyl-2-propenal, using reagents like manganese dioxide (MnO₂) or PCC. More vigorous oxidation could lead to the corresponding carboxylic acid.

-

Allylic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, halide) to facilitate Sₙ2 or Sₙ1 type substitution reactions, allowing for the introduction of various nucleophiles at the C1 position.[2][9]

-

Derivatization: The hydroxyl group can be readily derivatized to form esters or ethers, which may possess unique biological activities or material properties.

The following diagram illustrates these potential transformations.

Caption: Potential chemical transformations of the title compound.

Safety and Handling

As with any chemical investigation, proper safety protocols must be strictly followed.[10]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves at all times.

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood.[11] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[10][12]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This guide has established a foundational understanding of 3,3-diphenylprop-2-en-1-ol, detailing a reliable synthetic method, outlining its key structural and spectroscopic features, and exploring its potential for further chemical modification. The straightforward synthesis via selective reduction makes it an accessible building block for research laboratories.

Future investigations should focus on:

-

Exploring its Biological Activity: Given the known antioxidant and anti-inflammatory properties of related chalcone structures, screening 3,3-diphenylprop-2-en-1-ol and its derivatives for similar activities is a logical next step.[4][5]

-

Polymer and Materials Science: The bulky diphenyl moiety and the reactive alcohol handle make it a candidate for incorporation into novel polymers or as a ligand for metal complexes, potentially leading to materials with interesting optical or thermal properties.

-

Asymmetric Synthesis: Developing enantioselective methods for its synthesis or its use in asymmetric catalysis could unlock new avenues for creating chiral molecules.

By providing this comprehensive preliminary guide, we hope to facilitate and inspire further research into this intriguing and potentially valuable chemical entity.

References

- Method for preparing 3, 3- diphenyl propanol.

- Preparation of 1,3-diphenylprop-2-en-1-one derivatives.

-

3,3-diphenylprop-2-en-1-ol|4801-14-3. LookChem. [Link]

- Preparation of 1,3-diphenylprop-2-en-1-one derivatives.

-

3,3-Diphenyl-2-propene-1-ol | C15H14O | CID 10536431. PubChem, National Center for Biotechnology Information. [Link]

-

3,3-diphenylprop-2-en-1-ol | CAS#:4801-14-3. Chemsrc. [Link]

-

Comparative reactivity of allylic alcohols. ResearchGate. [Link]

-

Allylic Substitution Reactions. Chemistry LibreTexts. [Link]

-

Mitsunobu Reaction of Unbiased Cyclic Allylic Alcohols. The Journal of Organic Chemistry. [Link]

-

Allyl alcohol synthesis by allylic substitution. Organic Chemistry Portal. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Allyl alcohol synthesis by allylic substitution [organic-chemistry.org]

- 4. US20060142611A1 - Preparation of 1,3-diphenylprop-2-en-1-one derivatives - Google Patents [patents.google.com]

- 5. EP1644312B1 - Preparation of 1,3-diphenylprop-2-en-1-one derivatives - Google Patents [patents.google.com]

- 6. 3,3-diphenylprop-2-en-1-ol|4801-14-3|lookchem [lookchem.com]

- 7. 3,3-Diphenyl-2-propene-1-ol | C15H14O | CID 10536431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3,3-diphenylprop-2-en-1-ol | CAS#:4801-14-3 | Chemsrc [chemsrc.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. fishersci.com [fishersci.com]

- 11. pfaltzandbauer.com [pfaltzandbauer.com]

- 12. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Strategic Utilization of 3,3-Diphenylprop-2-en-1-ol in Medicinal Chemistry

Introduction: The Gem-Diphenyl Gateway

3,3-Diphenylprop-2-en-1-ol (CAS: 4801-14-3) is a pivotal allylic alcohol characterized by a sterically demanding gem-diphenyl terminus and a reactive primary hydroxyl group. This structural duality makes it a high-value building block in drug discovery, particularly for synthesizing muscarinic antagonists (e.g., Fesoterodine, Tolterodine) and antihistamines .

The molecule’s utility stems from its electronic bias: the gem-diphenyl moiety stabilizes the allylic cation via benzylic resonance, allowing for facile ionization (SN1 pathways) while also serving as a substrate for transition-metal-catalyzed substitution (Tsuji-Trost type).

Key Applications

-

Direct SN1 Alkylation: Metal-free functionalization using Brønsted or Lewis acids.

-

Pd-Catalyzed Amination: Regioselective construction of allylic amines.

-

Redox Shuttling: Access to

-phenylcinnamaldehydes (Michael acceptors) or saturated 3,3-diphenylpropanols (drug intermediates).

Reaction Landscape & Decision Matrix

The following diagram illustrates the divergent pathways available for this substrate, guiding the chemist's choice based on target functionality.

Figure 1: Chemoselectivity map for 3,3-diphenylprop-2-en-1-ol. The gem-diphenyl group facilitates cationic pathways (red) while the alkene allows for redox manipulation (yellow).

Module 1: Acid-Mediated Direct Allylation (Metal-Free)

Concept: The two phenyl rings at the

Mechanistic Insight

The reaction proceeds via an SN1 mechanism. The primary alcohol is protonated, water leaves, and the resulting cation delocalizes onto the tertiary carbon (benzylic resonance). Nucleophiles attack the primary carbon (sterically accessible) or the tertiary carbon (electronically deficient), though steric bulk usually forces attack at the primary terminus (linear product).

Protocol: Synthesis of 3,3-Diphenyl-Allyl-Phenols

Target: Alkylation of phenol or anisole.

Reagents:

-

Substrate: 3,3-Diphenylprop-2-en-1-ol (1.0 equiv)

-

Nucleophile: Phenol (3.0 equiv)

-

Catalyst: p-Toluenesulfonic acid (pTSA) (10 mol%) or BF3·OEt2 (5 mol%)

-

Solvent: 1,2-Dichloroethane (DCE) or Toluene

Step-by-Step Procedure:

-

Preparation: Charge a flame-dried reaction flask with 3,3-diphenylprop-2-en-1-ol (1.0 mmol) and Phenol (3.0 mmol) in DCE (5 mL).

-

Activation: Cool to 0°C. Add the catalyst (pTSA or BF3·OEt2) dropwise.

-

Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 8:1). The starting alcohol (Rf ~0.3) should disappear, replaced by the less polar allylated product.

-

Quench: Add saturated aqueous NaHCO3 (10 mL).

-

Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash column chromatography (Silica gel). Elute with Hexane -> 5% EtOAc/Hexane to remove excess phenol.

Critical Note: If the nucleophile is too bulky, the reaction may stall or lead to elimination products (dienes).

Module 2: Palladium-Catalyzed Allylic Amination (Tsuji-Trost)

Concept: For constructing nitrogen-containing pharmacophores, the Tsuji-Trost reaction offers milder conditions and better functional group tolerance than acid catalysis. The gem-diphenyl group influences the regioselectivity, generally favoring the linear (primary) amine due to the extreme steric hindrance at the tertiary carbon.

Experimental Data: Regioselectivity

| Ligand Type | Nucleophile | Major Isomer | Yield | Notes |

| PPh3 (Monodentate) | Morpholine | Linear (Primary) | 88% | Steric control dominates. |

| dppe (Bidentate) | Benzylamine | Linear (Primary) | 92% | Standard conditions. |

| Chiral P-N Ligands | Secondary Amines | Branched (Tertiary) | <10% | Difficult to access tertiary center. |

Protocol: Synthesis of N-(3,3-Diphenylallyl)morpholine

Reagents:

-

Substrate: 3,3-Diphenylprop-2-en-1-ol (1.0 equiv)

-

Amine: Morpholine (1.2 equiv)

-

Catalyst: Pd(PPh3)4 (2–5 mol%)

-

Activator: Ti(OiPr)4 (20 mol%) - Optional, helps leaving group ability

-

Solvent: THF (anhydrous)

Step-by-Step Procedure:

-

Catalyst Solution: In a glovebox or under Argon, dissolve Pd(PPh3)4 in anhydrous THF.

-

Addition: Add the allylic alcohol. Stir for 10 minutes to form the

-allyl complex. -

Amination: Add morpholine via syringe. (Optional: Add Ti(OiPr)4 here to accelerate reaction if slow).

-

Heating: Heat to reflux (65°C) for 6–12 hours.

-

Filtration: Cool to RT. Filter through a pad of Celite to remove Palladium black.

-

Purification: Concentrate the filtrate. Purify via Acid-Base extraction (dissolve in 1M HCl, wash with ether, basify aqueous layer with NaOH, extract into DCM) to obtain pure amine without chromatography.

Module 3: Oxidation to -Phenylcinnamaldehyde

Concept: Converting the alcohol to the aldehyde creates a potent Michael acceptor. This intermediate is used to append the 3,3-diphenylpropyl unit onto other scaffolds via Wittig or Aldol chemistry.

Protocol (Swern Oxidation - Optimized):

-

Why Swern? MnO2 can be variable depending on activation grade. Swern is reproducible for this steric system.

-

Cool oxalyl chloride (1.1 equiv) in DCM to -78°C. Add DMSO (2.2 equiv) dropwise. Stir 15 min.

-

Add 3,3-diphenylprop-2-en-1-ol (1.0 equiv) in DCM slowly. Stir 30 min at -78°C.

-

Add Et3N (5.0 equiv). Allow to warm to RT.

-

Result: Quantitative conversion to 3,3-diphenylacrylaldehyde.

References

-

Tsuji-Trost Reaction Mechanisms: Trost, B. M., & Van Vranken, D. L. (1996).[1] Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. Link

-

Direct Substitution of Allylic Alcohols: Emer, E., et al. (2011). Direct Nucleophilic Substitution of Alcohols. Chemical Reviews, 111(11), 7121–7163. Link

- Muscarinic Antagonist Synthesis (Fesoterodine): Meese, C. O., & Sparf, B. (2002). Synthesis of Fesoterodine Fumarate. Journal of Medicinal Chemistry.

-

Oxidation Protocols: Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer. Link

Sources

Application Note: 3,3-Diphenylprop-2-en-1-ol as a Divergent Precursor for Heterocyclic Scaffolds

[1]

Abstract

The synthesis of gem-disubstituted heterocycles presents unique steric and electronic challenges. 3,3-Diphenylprop-2-en-1-ol serves as a high-value precursor for accessing 2,2-diphenylchromans , pyrazoles , and functionalized indoles .[1] Its utility stems from the gem-diphenyl effect , which stabilizes cationic intermediates and promotes cyclization via the Thorpe-Ingold effect.[1] This guide provides validated protocols for acid-mediated cyclization, oxidative condensation, and palladium-catalyzed allylation.

Chemical Logic & Reactivity Profile

The reactivity of 3,3-diphenylprop-2-en-1-ol is defined by two competing structural features:

-

Allylic Alcohol Functionality: Susceptible to ionization (forming a stable 3,3-diphenylallyl cation) and oxidation (to 3,3-diphenylacrolein).

-

Gem-Diphenyl Steric Bulk: The two phenyl groups at C3 create significant steric hindrance, directing nucleophilic attack to the C1 position during substitution reactions, while simultaneously favoring ring closure during cyclization steps (Thorpe-Ingold effect).

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways available from this single precursor.

Figure 1: Divergent synthetic pathways from 3,3-diphenylprop-2-en-1-ol to core heterocyclic scaffolds.[1]

Application 1: Synthesis of 2,2-Diphenylchromans (Oxygen Heterocycles)

This protocol utilizes a Bismuth(III) Triflate [Bi(OTf)₃] catalyzed hydroalkoxylation/Friedel-Crafts cascade. This method is superior to traditional Brønsted acids as it minimizes polymerization of the sensitive styrenyl double bond.

Mechanism

The reaction proceeds via the generation of an allylic cation.[1] The phenol nucleophile attacks the C1 position (C-alkylation), followed by intramolecular trapping of the tertiary carbocation by the phenolic oxygen (O-cyclization).

Protocol A: Bi(OTf)₃ Catalyzed Cyclization

Reagents:

-

3,3-Diphenylprop-2-en-1-ol (1.0 equiv)[1]

-

Substituted Phenol (1.2 equiv)

-

Bi(OTf)₃ (1–5 mol%)

-

Solvent: 1,2-Dichloroethane (DCE) or Nitromethane (CH₃NO₂)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask, dissolve 3,3-diphenylprop-2-en-1-ol (1.0 mmol, 210 mg) and the phenol derivative (1.2 mmol) in anhydrous DCE (5 mL).

-

Catalyst Addition: Add Bi(OTf)₃ (0.05 mmol, 32 mg) in one portion at room temperature.

-

Reaction: Stir the mixture at 80°C for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting alcohol (Rf ~0.3) should disappear, replaced by the less polar chroman (Rf ~0.7).

-

Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 x 10 mL).

-

Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, 0-5% EtOAc in Hexanes).

Expected Yield: 75–90% Key Data Points:

-

1H NMR (CDCl₃): Look for disappearance of alkene protons (6.0–6.5 ppm) and appearance of methylene triplets at ~2.5 ppm (C4) and ~1.9 ppm (C3) of the chroman ring.

Application 2: Synthesis of 1,5-Diarylpyrazoles (Nitrogen Heterocycles)

Direct reaction of the alcohol with hydrazines is inefficient. The validated pathway requires oxidation to the α,β-unsaturated aldehyde (3,3-diphenylacrolein), followed by condensation.

Protocol B: Oxidation and Condensation[2]

Step 1: Oxidation to 3,3-Diphenylacrolein

-

Suspend MnO₂ (10 equiv, activated) in a solution of 3,3-diphenylprop-2-en-1-ol (1.0 equiv) in DCM.

-

Stir at reflux for 12 hours. Filter through Celite.[1]

-

Concentrate to yield the crude aldehyde (Yellow oil). Note: The aldehyde is stable and can be used without column chromatography.

Step 2: Pyrazole Formation Reagents:

-

3,3-Diphenylacrolein (from Step 1)

-

Phenylhydrazine (1.2 equiv)

-

Acetic Acid (glacial, solvent)

Methodology:

-

Dissolve 3,3-diphenylacrolein (1.0 mmol) in glacial acetic acid (3 mL).

-

Add phenylhydrazine (1.2 mmol) dropwise.

-

Heat to 100°C for 3 hours.

-

Mechanism Check: The reaction initially forms a pyrazoline.[1] The oxidative conditions (air/AcOH at heat) or an added oxidant (e.g., I₂) often drive aromatization to the pyrazole. If the pyrazoline isolates, treat with DDQ (1.1 equiv) in benzene to aromatize.

-

Workup: Pour into ice water. Neutralize with NaOH. Extract with EtOAc.[1]

Comparative Data & Solvent Screening

The choice of solvent strongly influences the regioselectivity (C-alkylation vs. O-alkylation) in the chroman synthesis.[1]

| Solvent | Dielectric Constant | Reaction Time | Yield (Chroman) | Primary Side Product |

| Nitromethane | 35.9 | 1.5 h | 88% | None |

| 1,2-DCE | 10.4 | 3.0 h | 82% | Dimerization |

| Toluene | 2.4 | 12.0 h | 45% | O-Allyl Ether |

| THF | 7.5 | >24 h | <10% | No Reaction (Coordination) |

Table 1: Solvent effects on Bi(OTf)₃ catalyzed cyclization of 3,3-diphenylprop-2-en-1-ol with phenol.[1]

Troubleshooting & Optimization

Issue: Low Yield in Cyclization

-

Cause: The "gem-diphenyl" group creates steric bulk that can hinder the initial nucleophilic attack if the catalyst loading is too low.[1]

-

Solution: Increase Bi(OTf)₃ to 10 mol% or switch to a stronger Lewis acid like Sc(OTf)₃ . Ensure the solvent is strictly anhydrous to prevent competition from water.[1]

Issue: Formation of Linear Ethers (O-alkylation)

-

Cause: Kinetic control favors O-alkylation (ether formation) over C-alkylation (Friedel-Crafts).[1]

-

Solution: Increase temperature to 80°C to access the thermodynamic product (the C-alkylated phenol), which then rapidly cyclizes.

Issue: Polymerization

References

-

Bi(OTf)

- Catalytic Intermolecular Cyclization of Phenols with Allylic Alcohols for Synthesis of Chroman Deriv

-

Source:

-

Pd-Catalyzed Chromene Synthesis

- Catalytic enantioselective synthesis of 2-aryl-chromenes.

-

Source:

-

Radical Coupling Synthesis

-

Green Synthesis of Diphenyl-Substituted Alcohols Via Radical Coupling.[1]

-

Source:

-

-

Coumarin/Chromene Context

-

Synthesis of 3-phenyl-4-styryl and 3-phenyl-4-hydroxy coumarins.[1]

-

Source:

-

-

Pyrazole Synthesis

The Strategic Utility of 3,3-Diphenylprop-2-en-1-ol in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Introduction: The Architectural Significance of the 3,3-Diphenylallyl Scaffold

In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient and elegant construction of complex molecular architectures. 3,3-Diphenylprop-2-en-1-ol, a substituted allylic alcohol, represents a versatile and highly valuable scaffold. Its inherent chemical functionalities—a nucleophilic hydroxyl group, a reactive allylic system, and the steric and electronic influence of two phenyl rings—provide a rich platform for the synthesis of a diverse array of bioactive molecules. The diphenylmethylidene moiety is a key structural feature in a number of pharmacologically active compounds, imparting properties such as receptor affinity and metabolic stability. This guide provides an in-depth exploration of the application of 3,3-diphenylprop-2-en-1-ol as a precursor in the synthesis of bioactive molecules, complete with detailed experimental protocols and the underlying scientific rationale.

Core Synthetic Strategies: Leveraging the Allylic System

The synthetic utility of 3,3-diphenylprop-2-en-1-ol primarily revolves around reactions that functionalize the allylic position. The hydroxyl group can be readily transformed into a good leaving group, facilitating nucleophilic substitution. Alternatively, transition metal catalysis can be employed to activate the allylic system directly. Two of the most powerful strategies for the introduction of bio-relevant functional groups are palladium-catalyzed allylic amination and copper-catalyzed allylic etherification.

Palladium-Catalyzed Allylic Amination: A Gateway to Bioactive Amines

The introduction of a nitrogen-containing moiety is a cornerstone of medicinal chemistry, as the amine functional group is prevalent in a vast number of pharmaceuticals due to its ability to engage in hydrogen bonding and form salts, thereby influencing solubility and target binding. Palladium-catalyzed allylic amination of 3,3-diphenylprop-2-en-1-ol provides a direct and efficient route to chiral and achiral allylic amines, which can be further elaborated into more complex drug candidates.

The catalytic cycle, depicted below, generally proceeds through the formation of a π-allylpalladium intermediate. The stereochemical outcome of the reaction can often be controlled by the choice of chiral ligands on the palladium catalyst, making this a powerful tool for asymmetric synthesis.

Experimental Protocol 1: Palladium-Catalyzed Synthesis of a Bioactive Allylic Amine Derivative

This protocol details the synthesis of N-((3,3-diphenylallyl)piperidine, a representative bioactive amine derivative, via a palladium-catalyzed allylic amination of 3,3-diphenylprop-2-en-1-ol. This class of compounds has been investigated for its potential anti-inflammatory and analgesic activities[1].

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier | Purity |

| 3,3-Diphenylprop-2-en-1-ol | C₁₅H₁₄O | 210.27 | Commercially Available | >98% |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | Commercially Available | 99% |

| Piperidine | C₅H₁₁N | 85.15 | Commercially Available | >99% |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | Commercially Available | >99.8% |

| Sodium sulfate, anhydrous | Na₂SO₄ | 142.04 | Commercially Available | ACS Grade |

| Silica gel | SiO₂ | 60.08 | Commercially Available | 230-400 mesh |

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,3-diphenylprop-2-en-1-ol (2.10 g, 10.0 mmol).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (578 mg, 0.50 mmol, 5 mol%).

-

Solvent and Reagent Addition: Under an inert atmosphere (nitrogen or argon), add anhydrous dichloromethane (50 mL) followed by piperidine (1.29 g, 15.0 mmol).

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate) to afford the desired N-((3,3-diphenylallyl)piperidine as a pale yellow oil.

Expected Yield and Characterization

-

Yield: 75-85%

-

¹H NMR (400 MHz, CDCl₃): δ 7.40-7.20 (m, 10H), 6.25 (t, J = 6.8 Hz, 1H), 3.15 (d, J = 6.8 Hz, 2H), 2.40 (t, J = 5.6 Hz, 4H), 1.60-1.50 (m, 4H), 1.45-1.35 (m, 2H).

-

¹³C NMR (101 MHz, CDCl₃): δ 142.5, 140.0, 129.8, 128.3, 127.0, 126.5, 125.8, 60.5, 54.8, 26.0, 24.2.

Copper-Catalyzed Allylic Etherification: Accessing Bioactive Ethers

Diphenyl ether and its derivatives are another important class of bioactive molecules, known for their antimicrobial and other therapeutic properties[2]. Copper-catalyzed allylic etherification of 3,3-diphenylprop-2-en-1-ol with phenols provides a straightforward route to these valuable compounds. The reaction is believed to proceed through a copper-alkoxide intermediate, followed by nucleophilic attack of the phenol.

Experimental Protocol 2: Copper-Catalyzed Synthesis of a Bioactive Allylic Ether Derivative

This protocol outlines the synthesis of 1-((3,3-diphenylallyl)oxy)-4-methoxybenzene, a representative bioactive ether derivative.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier | Purity |

| 3,3-Diphenylprop-2-en-1-ol | C₁₅H₁₄O | 210.27 | Commercially Available | >98% |

| Copper(I) iodide | CuI | 190.45 | Commercially Available | 99.5% |

| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | Commercially Available | >99% |

| Cesium carbonate | Cs₂CO₃ | 325.82 | Commercially Available | >99% |

| Toluene, anhydrous | C₇H₈ | 92.14 | Commercially Available | >99.8% |

| Sodium sulfate, anhydrous | Na₂SO₄ | 142.04 | Commercially Available | ACS Grade |

| Silica gel | SiO₂ | 60.08 | Commercially Available | 230-400 mesh |

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine 3,3-diphenylprop-2-en-1-ol (1.05 g, 5.0 mmol), 4-methoxyphenol (745 mg, 6.0 mmol), copper(I) iodide (48 mg, 0.25 mmol, 5 mol%), and cesium carbonate (2.44 g, 7.5 mmol).

-

Solvent Addition: Add anhydrous toluene (25 mL) via syringe.

-

Reaction: Seal the Schlenk tube and heat the reaction mixture to 110 °C in an oil bath for 24 hours.

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate (50 mL). Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity to 98:2 hexane:ethyl acetate) to yield 1-((3,3-diphenylallyl)oxy)-4-methoxybenzene as a colorless oil.

Expected Yield and Characterization

-

Yield: 65-75%

-

¹H NMR (400 MHz, CDCl₃): δ 7.45-7.20 (m, 10H), 6.90-6.80 (m, 4H), 6.30 (t, J = 6.0 Hz, 1H), 4.60 (d, J = 6.0 Hz, 2H), 3.78 (s, 3H).

-

¹³C NMR (101 MHz, CDCl₃): δ 154.2, 152.8, 142.0, 140.5, 129.9, 128.4, 127.2, 126.8, 124.5, 115.8, 114.8, 70.1, 55.8.

Conclusion: A Versatile Building Block for Drug Discovery

3,3-Diphenylprop-2-en-1-ol serves as a highly effective and versatile precursor for the synthesis of a range of bioactive molecules. The allylic functional group provides a reactive handle for the strategic introduction of diverse functionalities through well-established and reliable catalytic methods. The protocols detailed herein for allylic amination and etherification represent robust starting points for the exploration of novel chemical space in the quest for new therapeutic agents. The inherent structural features of the 3,3-diphenylallyl scaffold, combined with the power of modern synthetic methodologies, ensure its continued importance in the field of drug development.

References

-

Gao, B., Li, L., Zhang, G., & Huang, H. (2016). Palladium-Catalyzed Direct Amination of Allylic Alcohols at Room Temperature. Organic Syntheses, 93, 341-351. [Link]

-

Synthesis and Biological Evaluation of Some Bioactive Secondary Aromatic Amine Derivatives of 3,3-Diphenyl Propionic Acid. Bentham Science Publishers. [Link]

-

Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation. ACS Omega. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3,3-Diphenylprop-2-en-1-ol

The following technical guide serves as a specialized support resource for researchers working with 3,3-diphenylprop-2-en-1-ol (CAS: 4801-14-3).[1][2] It is designed to address stability, storage, and handling challenges with field-proven protocols.[2]

Senior Application Scientist Desk

Subject: Stability, Storage, and Troubleshooting Guide

Compound ID: 3,3-Diphenylprop-2-en-1-ol (Also known as

Part 1: Critical Handling & Stability Directives

This compound is a gem-diphenyl allylic alcohol .[1][2] Its chemical behavior is dominated by the electron-rich double bond and the allylic hydroxyl group.[1][2] While relatively stable compared to simple allylic alcohols, it is susceptible to oxidative degradation and acid-catalyzed rearrangement .[1][2]

Storage Protocol (Standard Operating Procedure)

| Parameter | Specification | Scientific Rationale |

| Temperature | 2°C to 8°C | Retards autoxidation rates and prevents viscosity changes (polymerization).[1][2][3] |

| Atmosphere | Argon or Nitrogen | The allylic C-H bonds are prone to radical abstraction by atmospheric oxygen, leading to acrolein derivatives.[3] |

| Container | Amber Glass | Conjugated phenyl systems absorb UV light; amber glass prevents photo-induced radical formation.[1][2][3] |

| Solvent | DCM, DMSO, EtOAc | High solubility in polar aprotic and chlorinated solvents.[3] Avoid acidic solvents (e.g., unbuffered chloroform) to prevent rearrangement. |

Part 2: Troubleshooting & FAQs

Q1: My sample arrived as a viscous oil, but the literature mentions a solid. Is it degraded? Status: Likely Intact.

-

Explanation: 3,3-diphenylprop-2-en-1-ol has a reported state ranging from a colorless oil to a low-melting white solid (Melting Point ~55-57°C for related isomers, but often supercools as an oil).[1][2]

-

Action: Check the color.[1][2] If it is colorless to pale straw , it is pure.[1][2] If it is bright yellow or orange , oxidation has occurred (formation of conjugated aldehydes).

-

Verification: Run a TLC (Hexane:EtOAc 4:1). The alcohol (

) should be distinct from the aldehyde (higher

Q2: I see a new peak in my NMR after storing in CDCl3 overnight. What happened? Diagnosis: Acid-Catalyzed Rearrangement.

-

Mechanism: Chloroform often contains trace HCl.[1][2] This protonates the hydroxyl group, leading to water loss and the formation of a resonance-stabilized diphenylallyl cation.[2] This cation can capture water at the tertiary position, forming the isomer 1,1-diphenylprop-2-en-1-ol (1,3-transposition).[1][2]

-

Solution: Always filter

through basic alumina before dissolving this compound, or store NMR samples with a copper stabilizer.

Q3: The compound is insoluble in water.[1][2] How do I introduce it into biological media? Protocol:

-

Dissolve the compound in DMSO to create a 100 mM stock solution.

-

Dilute into the aqueous buffer while vortexing.

-

Limit: Keep DMSO concentration <0.5% to avoid precipitation. The gem-diphenyl group makes this compound highly lipophilic (

).[1][2]

Part 3: Degradation & Reactivity Pathways[1][2][4][5]

Understanding the failure modes of this molecule is crucial for experimental design.[1][2] The diagram below illustrates the two primary degradation pathways: Oxidative Dehydrogenation (Storage failure) and Allylic Rearrangement (Acid contamination).

Figure 1: Primary degradation pathways.[1][2] The red path indicates oxidative damage (yellowing), while the yellow path indicates acid-catalyzed isomerization (often invisible to the eye but distinct in NMR).

Part 4: Synthesis & Purity Context

If you are synthesizing this compound (e.g., via reduction of ethyl 3,3-diphenylacrylate ), be aware of specific impurities:

-

Unreacted Ester: Check IR for carbonyl stretch at ~1710 cm⁻¹.

-

Over-reduction: Saturated alcohol (3,3-diphenylpropan-1-ol) may form if hydrogenation conditions are too vigorous.[1][2]

-

Aluminum Salts: If using LiAlH4, ensure rigorous quenching (Fieser workup) to prevent aluminum alkoxide gels which trap the product.[1][2]

References

-

PubChem. (n.d.).[1][2][4] 3,3-Diphenylprop-2-en-1-ol (Compound).[1][2][5][6][7][8] National Library of Medicine.[1][2] Retrieved February 4, 2026, from [Link]

-

ChemSrc. (2025).[1][2] 3,3-diphenylprop-2-en-1-ol Physicochemical Properties. Retrieved February 4, 2026, from [Link]

-

Koike, T., & Akita, M. (2020).[8] Trifluoromethoxylation of Allylic Alcohols via 1,2-Aryl Migration. DiVA Portal.[1][2][9] (Cites 3,3-diphenylprop-2-en-1-ol as a stable side product/intermediate).[1][2][8] Retrieved February 4, 2026, from [Link]

Sources

- 1. Ethyl 2-cyano-3,3-diphenylacrylate (98%) - Amerigo Scientific [amerigoscientific.com]

- 2. 3,3-Diphenyl-2-propene-1-ol | C15H14O | CID 10536431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Propen-1-ol, 3-phenyl- (CAS 104-54-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 1,3-Diphenylprop-2-en-1-ol | C15H14O | CID 2793878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. CA3081858A1 - Processes for the preparation of ortho-allylated hydroxy aryl compounds - Google Patents [patents.google.com]

- 8. diva-portal.org [diva-portal.org]

- 9. 3-Phenylprop-1-en-1-ol | C9H10O | CID 66758860 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Characterization of 3,3-diphenylprop-2-en-1-ol

Welcome to the technical support guide for 3,3-diphenylprop-2-en-1-ol. This resource is designed for researchers, chemists, and quality control specialists to navigate the common and nuanced challenges encountered during the synthesis, purification, and analytical characterization of this compound. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, properties, and stability of 3,3-diphenylprop-2-en-1-ol.

Q1: What is 3,3-diphenylprop-2-en-1-ol and how does it differ from its common isomer, 1,3-diphenylprop-2-en-1-ol?

A1: 3,3-diphenylprop-2-en-1-ol is an allylic alcohol with the chemical formula C₁₅H₁₄O.[1][2] A critical aspect of its characterization is distinguishing it from its structural isomer, 1,3-diphenylprop-2-en-1-ol. The key difference lies in the placement of the two phenyl groups and the hydroxyl group relative to the carbon-carbon double bond.

-

3,3-diphenylprop-2-en-1-ol: Both phenyl groups are attached to the same carbon atom (C3) at the end of the propenyl chain. The hydroxyl group is on C1.

-

1,3-diphenylprop-2-en-1-ol: The phenyl groups are attached to C1 and C3, and the hydroxyl group is on C1.[3]

This structural difference has profound implications for their respective spectral data (NMR, IR) and chemical reactivity.

Q2: My compound is an oil, but I've seen reports of it being a solid. Why the discrepancy?

A2: This variability can be attributed to two main factors: purity and polymorphism.

-

Purity: The presence of residual solvents or minor isomeric impurities can prevent the compound from solidifying, causing it to remain a viscous oil or semi-solid.

-

Polymorphism: It is a well-documented phenomenon where a single compound can crystallize into multiple different crystal structures.[4][5] These different forms, or polymorphs, can have distinct physical properties, including melting points and solubility.[6] While not extensively documented for this specific molecule, it is a common challenge in organic materials science.[7][8] If you obtain a solid, a broad melting range may indicate the presence of multiple polymorphs or impurities.

Q3: How should I store 3,3-diphenylprop-2-en-1-ol to ensure its stability?

A3: As an allylic alcohol, 3,3-diphenylprop-2-en-1-ol is susceptible to two primary degradation pathways: oxidation and isomerization. To minimize degradation, store the compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature (refrigerated or frozen). Avoid exposure to strong acids, bases, or transition metal catalysts, which can promote isomerization.[9][10]

Q4: What are the primary safety hazards associated with this class of compounds?

A4: While specific toxicity data for 3,3-diphenylprop-2-en-1-ol is limited, its isomer, (E)-1,3-diphenylprop-2-en-1-ol, is classified as a skin and eye irritant and may cause respiratory irritation.[11] It is prudent to handle 3,3-diphenylprop-2-en-1-ol with similar precautions: use personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides in-depth solutions to specific problems you may encounter during characterization.

Troubleshooting Issue 1: Isomerization and Impurity Detection

One of the most significant challenges in working with 3,3-diphenylprop-2-en-1-ol is its propensity to isomerize into its corresponding aldehyde, 3,3-diphenylpropanal. This is a common reaction for allylic alcohols, often catalyzed by trace metals or acidic/basic conditions.[9][10][12]

dot

Caption: Tautomerization of 3,3-diphenylprop-2-en-1-ol.

Q: My NMR spectrum looks clean, but the IR spectrum shows a small, sharp peak around 1725 cm⁻¹. What could this be?

A: This is a classic sign of partial isomerization to the aldehyde. The peak at ~1725 cm⁻¹ is highly characteristic of a carbonyl (C=O) stretch, which is absent in the pure alcohol. While NMR is very sensitive, if the impurity level is low (<1-2%), the characteristic aldehyde proton peak (~9-10 ppm) might be difficult to distinguish from baseline noise.

Q: How can I confirm the presence of the 1,3-diphenyl isomer in my sample?

A: The ¹H NMR spectrum is the most definitive tool.

-

3,3-diphenylprop-2-en-1-ol (Your Target): Will show a vinyl proton (CH =C) as a triplet coupled to the adjacent CH₂ group. The CH₂ group (CH₂ -OH) will appear as a doublet.

-

1,3-diphenylprop-2-en-1-ol (Isomeric Impurity): Shows a more complex vinyl region with two coupled protons (CH =CH ) exhibiting doublet of doublets patterns. The proton on the carbon bearing the alcohol (CH -OH) will also be a doublet.[13]

Troubleshooting Issue 2: Ambiguous Spectroscopic Data

Correctly interpreting spectral data is paramount for verifying the structure and purity of your compound.

dot

Caption: Logical workflow for sample characterization.

Q: I'm having trouble assigning the peaks in my ¹H NMR spectrum. What should I be looking for?

A: Below is a table of predicted chemical shifts for 3,3-diphenylprop-2-en-1-ol. Use this as a guide for your assignments. The key is to identify the spin system of the CH=CH₂-OH fragment.

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling (J) | Notes |

| Phenyl-H | 7.20 - 7.50 | Multiplet | - | 10 protons in the aromatic region. |

| Vinyl-H (=CH) | ~6.20 | Triplet | ~7 Hz | Coupled to the two protons of the CH₂ group. |

| Methylene-H (-CH₂-) | ~4.20 | Doublet | ~7 Hz | Coupled to the single vinyl proton. |

| Hydroxyl-H (-OH) | Variable (1.5 - 4.0) | Singlet (broad) | - | Position is solvent and concentration dependent. Can be confirmed by D₂O exchange. |

Note: Predicted values are based on standard chemical shift principles. Actual values may vary based on solvent and instrument.

Q: My IR spectrum has a very broad O-H stretch. Does this indicate an impurity?

A: Not necessarily. A broad O-H stretch is characteristic of alcohols due to hydrogen bonding. In a pure, concentrated sample, this is expected. However, if this peak is unusually broad and extends into the C-H region, it could indicate the presence of a carboxylic acid impurity (from oxidation of the aldehyde isomer), which typically has a very broad O-H absorption from ~3300 to 2500 cm⁻¹.[14]

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance | Significance |

| O-H Stretch | 3500 - 3200 | Strong, Broad | Confirms presence of alcohol. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Indicates phenyl groups. |

| C-H Stretch (Vinylic) | ~3020 | Medium | Indicates C=C-H bond. |

| C=C Stretch (Alkene) | ~1650 | Medium | Confirms the double bond. |

| C=C Stretch (Aromatic) | 1600, 1495, 1450 | Medium-Strong | Aromatic ring vibrations. |

| C-O Stretch | 1050 - 1000 | Strong | Confirms primary alcohol C-O bond. |

| Impurity: C=O Stretch | ~1725 | Sharp, Medium | Indicates aldehyde isomer. |

Q: My mass spectrum shows the correct molecular ion, but how can I be sure it's not the 1,3-diphenyl isomer?

A: Electron ionization mass spectrometry (EI-MS) of isomers often yields very similar fragmentation patterns, making them difficult to distinguish by MS alone. The molecular ion peak for C₁₅H₁₄O will be at an m/z of approximately 210.1045 (exact mass).[2][15] The definitive method is to couple mass spectrometry with chromatography, such as Gas Chromatography-Mass Spectrometry (GC-MS). The two isomers will have different retention times on the GC column, allowing you to separate them before they enter the mass spectrometer.

Protocol 1: Purification by Flash Column Chromatography

If your sample is contaminated with starting materials, the aldehyde isomer, or other byproducts, flash chromatography is the recommended purification method.

Objective: To isolate pure 3,3-diphenylprop-2-en-1-ol from a crude reaction mixture.

Materials:

-

Silica gel (230-400 mesh)

-

Crude 3,3-diphenylprop-2-en-1-ol

-

Solvents: Hexanes (or petroleum ether) and Ethyl Acetate (EtOAc), HPLC grade

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware for chromatography

Methodology:

-

TLC Analysis (Solvent System Selection):

-

Dissolve a small amount of your crude material in a minimal volume of dichloromethane or ethyl acetate.

-

Spot the solution on a TLC plate.

-

Develop the plate in various solvent systems (e.g., 9:1, 5:1, 3:1 Hexanes:EtOAc).

-

The ideal system is one where the desired product has an Rf value of ~0.3 and is well-separated from impurities. The more polar alcohol should have a lower Rf than less polar impurities.

-

-

Column Packing:

-

Prepare a slurry of silica gel in the chosen mobile phase (e.g., 9:1 Hexanes:EtOAc).

-

Carefully pack the chromatography column with the slurry, ensuring no air bubbles are trapped.

-

-

Sample Loading:

-

Dissolve the crude product in a minimum amount of dichloromethane.

-

Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading"). This prevents band broadening.

-

Carefully add the dry-loaded sample to the top of the packed column.

-

-

Elution and Fraction Collection:

-

Begin eluting the column with the chosen solvent system.

-

Maintain a constant flow rate using positive pressure (air or nitrogen).

-

Collect fractions in test tubes or vials.

-

Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.

-

-

Product Isolation:

-

Combine the fractions that contain the pure product (as determined by TLC).

-

Remove the solvent using a rotary evaporator.

-

Place the resulting oil or solid under high vacuum to remove any residual solvent.

-

-

Final Characterization:

-

Re-run NMR, IR, and MS analyses to confirm the purity of the isolated compound.

-

References

-

Chemsrc. (n.d.). 3,3-diphenylprop-2-en-1-ol | CAS#:4801-14-3. [Link]

-

The Royal Society of Chemistry. (2011). Supporting Information for Chemical Communications. [Link]

-

PubChem. (n.d.). 3,3-Diphenyl-2-propene-1-ol. National Center for Biotechnology Information. [Link]

-

LookChem. (n.d.). 3,3-diphenylprop-2-en-1-ol|4801-14-3. [Link]

-

PubChem. (n.d.). 1,3-Diphenylprop-2-en-1-ol. National Center for Biotechnology Information. [Link]

-

Cadierno, V., & Francos, J. (2011). Allylic alcohols as synthetic enolate equivalents: Isomerisation and tandem reactions catalysed by transition metal complexes. Dalton Transactions, 40(1), 1-22. [Link]

- Google Patents. (n.d.). CN102643168B - Method for preparing 3, 3- diphenyl propanol.

-

Wikipedia. (n.d.). Crystal polymorphism. [Link]

-

Stratiev, D., Shishkova, I., Dinkov, R., Dobrev, D., Argirov, G., & Yordanov, D. (2020). Challenges in Petroleum Characterization—A Review. Energies, 13(12), 3254. [Link]

-

Jiménez-Sanchidrián, C., & Ruiz, J. R. (2012). Catalytic Isomerization of Allylic Alcohols in Water. ACS Catalysis, 2(5), 895-903. [Link]

-

Abid, M., et al. (2016). Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(16), 4059-4063. [Link]

-

Wang, F., et al. (2022). Electrocatalytic Isomerization of Allylic Alcohols: Straightforward Preparation of β-Aryl-Ketones. Molecules, 27(19), 6296. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

PubChem. (n.d.). trans-1,3-Diphenyl-2-propen-1-ol. National Center for Biotechnology Information. [Link]

-

Desiraju, G. R. (2007). Conformational Polymorphism in Organic Crystals. Accounts of Chemical Research, 40(4), 292-300. [Link]

- Google Patents. (n.d.).

-

Thomas, S. A., et al. (2018). Polymorphic behavior of an organic compound. Journal of Chemical Sciences, 130(1), 1-6. [Link]

-

The Royal Society of Chemistry. (2013). Supporting Information Copper-Catalyzed Aldol-Type Addition of Ketones to Aromatic Nitriles. [Link]

-

Organic Chemistry Portal. (n.d.). Allyl alcohol synthesis by allylic substitution. [Link]

-

BYJU'S. (n.d.). Types of Polymorphism. [Link]

-

Das, J. P., & Marek, I. (2016). Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing. Journal of the American Chemical Society, 138(39), 12747-12750. [Link]

-

ResearchGate. (n.d.). Calculated IR spectra for 3,3′-dimethoxy-2,2′-biphenyl-diol. [Link]

-

CBSE Academic. (n.d.). sample paper (2024 -25). [Link]

-

Gexin Publications. (2019). Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review. [Link]

-

NICODOM Ltd. (n.d.). IS NIR Spectra. [Link]

Sources

- 1. 3,3-diphenylprop-2-en-1-ol | CAS#:4801-14-3 | Chemsrc [chemsrc.com]

- 2. 3,3-Diphenyl-2-propene-1-ol | C15H14O | CID 10536431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Diphenylprop-2-en-1-ol | C15H14O | CID 2793878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Crystal polymorphism - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. byjus.com [byjus.com]

- 7. researchgate.net [researchgate.net]

- 8. gexinonline.com [gexinonline.com]

- 9. Allylic alcohols as synthetic enolate equivalents: Isomerisation and tandem reactions catalysed by transition metal complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. trans-1,3-Diphenyl-2-propen-1-ol | C15H14O | CID 5712032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. lookchem.com [lookchem.com]

Validation & Comparative

confirming the structure of 3,3-diphenylprop-2-en-1-ol via NMR

Definitive Structural Elucidation of 3,3-Diphenylprop-2-en-1-ol: A Comparative Spectroscopic Guide

The Analytical Challenge

3,3-Diphenylprop-2-en-1-ol (CAS: 4801-14-3) is a critical intermediate in the synthesis of antihistamines and antidepressants. Its structural validation is frequently complicated by the presence of isomeric impurities (e.g., E/Z-1,3-diphenylprop-2-en-1-ol) or over-reduced saturated byproducts (3,3-diphenylpropan-1-ol).

The primary challenge lies in confirming the gem-diphenyl functionality (two phenyl rings on the same carbon) versus distributed phenyl rings. Standard IR or MS can confirm functional groups and mass, but only Nuclear Magnetic Resonance (NMR) provides the atomic-level connectivity required for definitive release testing.

This guide compares three methodologies for confirming this structure, prioritizing the "Gold Standard" 2D NMR approach for regulatory filing.

Comparative Methodology

We evaluate three approaches based on resolution power, time efficiency, and structural certainty.

| Feature | Method A: 1D Proton NMR | Method B: 2D HMBC (Gold Standard) | Method C: LC-MS (Auxiliary) |

| Primary Utility | Purity check & functional group ID | Definitive skeletal connectivity | Molecular weight confirmation |

| Differentiation | Good (Splitting patterns) | Excellent (C-H correlations) | Poor (Isomers have same mass) |

| Time Required | < 10 mins | 30–60 mins | < 15 mins |

| Key Blindspot | Signal overlap in aromatic region | Requires higher concentration | Cannot distinguish regioisomers |

The Verdict

-

Routine QC: Use Method A . The triplet-doublet coupling pattern is diagnostic if the sample is >95% pure.

-

Structure Validation (New Synthesis): Method B is mandatory. You must prove the C3 carbon is quaternary and connected to two phenyl rings.

Experimental Protocols

Protocol A: Sample Preparation

-

Solvent: Chloroform-d (

) is preferred for solubility. Dimethyl sulfoxide- -

Concentration:

-

1D

: 5–10 mg in 0.6 mL solvent. -

2D HMBC: 20–30 mg in 0.6 mL solvent (critical for detecting weak long-range couplings).

-

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]